N-(2,4-dimethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-28-15-5-6-16(18(10-15)29-2)24-20(27)12-25-11-19(30-3)17(26)9-14(25)13-31-21-22-7-4-8-23-21/h4-11H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSLNFAYXJBATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, functional groups are introduced through electrophilic aromatic substitution reactions.
Thioether Formation: The pyridine derivative is then reacted with a pyrimidine thiol under nucleophilic substitution conditions to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Core Heterocycle Modifications
a) Pyridinone vs. Pyrimidinone Derivatives
- N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide (CAS 1005292-17-0) Shares the pyridinone core and pyrimidin-2-ylthio group but replaces the 2,4-dimethoxyphenyl with a 4-acetylphenyl group. Molecular weight: 424.5 g/mol vs. target compound’s ~440 g/mol (estimated) .
b) Thieno[3,2-d]pyrimidine Derivatives
- 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 686771-26-6) Replaces the pyridinone with a thienopyrimidine fused ring, increasing lipophilicity (LogP ~3.5 predicted). The thiadiazole substituent may enhance metabolic stability but reduce aqueous solubility .
Substituent Effects on Acetamide Nitrogen
Spectral and Physicochemical Data
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by multiple functional groups, including methoxy, oxo, and pyrimidine moieties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrimidine and pyridine rings suggests potential interactions with biological pathways related to inflammation, cancer, and microbial infections.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, derivatives containing pyridine and pyrimidine rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that related compounds can significantly reduce the viability of cancer cell lines, suggesting that this compound may possess similar properties .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Studies on analogous pyrimidine derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For example, certain compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
3. Antimicrobial Properties
Compounds with thioether linkages often exhibit antimicrobial activity. The presence of the pyrimidinylthio group in this compound may enhance its ability to combat bacterial infections. Preliminary studies on related compounds have shown efficacy against various bacterial strains .
Case Studies and Research Findings
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the pyridine and pyrimidine scaffolds. Critical steps include:
- Thioether linkage formation : Reacting a pyrimidine-2-thiol derivative with a bromomethyl-substituted pyridinone under basic conditions (e.g., K₂CO₃ in DMF) to form the (pyrimidin-2-ylthio)methyl group .
- Acetamide coupling : Using chloroacetyl chloride or activated esters to attach the N-(2,4-dimethoxyphenyl)acetamide moiety via nucleophilic substitution or amidation .
- Protection/deprotection : Methoxy groups may require protection (e.g., with tert-butyldimethylsilyl chloride) during reactive steps to prevent side reactions .
Key validation : Monitor intermediates via TLC and characterize using ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity .
Basic: How can researchers resolve discrepancies in spectral data during structural elucidation?
Answer:
Contradictions in NMR or mass spectra often arise from:
- Tautomerism : The 4-oxo-pyridin-1(4H)-yl group may exhibit keto-enol tautomerism, altering chemical shifts. Use deuterated DMSO or CDCl₃ to stabilize tautomers and compare with DFT-calculated spectra .
- Rotameric effects : The pyrimidin-2-ylthio methyl group can create rotamers, splitting signals in ¹H NMR. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks for accurate assignment .
- Impurity interference : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions before reanalyzing .
Advanced: What computational methods are effective for predicting the compound’s biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the pyrimidine-thioether motif’s potential to bind ATP pockets .
- Pharmacophore mapping : Generate a 3D pharmacophore model (e.g., using MOE) incorporating the acetamide’s hydrogen-bonding capacity and pyridine’s hydrophobic surface .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, particularly evaluating the pyridinone ring’s conformational flexibility .
Advanced: How can researchers optimize reaction yields for the pyrimidin-2-ylthio methyl intermediate?
Answer:
Low yields often stem from:
- Competitive oxidation : The thioether group may oxidize to sulfone under aerobic conditions. Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
- Steric hindrance : Substituents on the pyridine ring (e.g., methoxy groups) can slow alkylation. Increase reaction temperature (80–100°C) or switch to polar aprotic solvents (DMF/DMSO) .
- Workup losses : Extract the product with ethyl acetate/water (3:1), and precipitate using cold hexane to improve recovery .
Advanced: What strategies address poor aqueous solubility in pharmacological assays?
Answer:
- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 or cyclodextrin (10 mM) to enhance dispersion .
- Salt formation : React the acetamide’s secondary amine with HCl or sodium acetate to form water-soluble salts. Confirm stability via pH-solubility profiling .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (∼150 nm) using emulsion-solvent evaporation, achieving >80% loading efficiency .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: 0.1% formic acid in water/acetonitrile (70:30 to 30:70 gradient). Purity ≥95% is acceptable for biological testing .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values (e.g., C: 56.2%, H: 4.8%, N: 12.1%) .
- TGA/DSC : Ensure thermal stability (decomposition >200°C) and absence of solvates .
Advanced: How to design SAR studies for the pyridinone core?
Answer:
- Core modifications : Synthesize analogs replacing the pyridinone with quinazolinone or triazine rings to assess impact on target affinity .
- Substituent variation : Systematically alter methoxy groups (e.g., 2,4-dimethoxy → 3,4-dichloro) and compare IC₅₀ values in enzyme assays .
- Bioisosteres : Replace the pyrimidin-2-ylthio group with 1,2,4-triazole or tetrazole to evaluate metabolic stability .
Advanced: What mechanistic studies elucidate the compound’s oxidative degradation pathways?
Answer:
- Forced degradation : Expose the compound to 3% H₂O₂ at 40°C for 24h. Analyze degradants via LC-MS/MS to identify sulfoxide/sulfone derivatives .
- Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to reactions to confirm ROS-mediated degradation .
- DFT calculations : Model bond dissociation energies (BDEs) for the thioether group to predict susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
